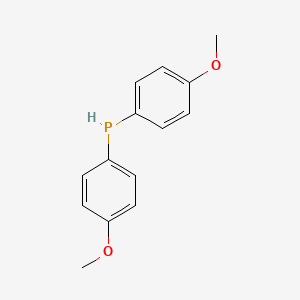

Bis(4-methoxyphenyl)phosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(4-methoxyphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O2P/c1-15-11-3-7-13(8-4-11)17-14-9-5-12(16-2)6-10-14/h3-10,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKICRREDMVWRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)PC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90463443 | |

| Record name | Bis(4-methoxyphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84127-04-8 | |

| Record name | Bis(4-methoxyphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84127-04-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of Bis(4-methoxyphenyl)phosphine from Bis(4-methoxyphenyl)phosphine Oxide

Executive Summary

This guide provides a comprehensive, technically detailed protocol for the synthesis of bis(4-methoxyphenyl)phosphine via the deoxygenation of its corresponding phosphine oxide. The reduction of the thermodynamically stable phosphorus-oxygen double bond (P=O) presents a significant synthetic challenge. This document outlines a robust and validated methodology employing trichlorosilane (HSiCl₃) as an effective reducing agent. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, detail methods for product purification and characterization, and address critical safety considerations for handling the reagents involved. This guide is intended for researchers and professionals in chemical synthesis and drug development who require a reliable method for preparing tertiary phosphines.

Strategic Overview: The Challenge of P=O Bond Reduction

This compound is a valuable organophosphorus compound, often utilized as a ligand in transition-metal catalysis and as a reagent in organic synthesis. Its precursor, this compound oxide, is a common byproduct of reactions where the phosphine acts as an oxygen acceptor (e.g., in Wittig or Appel reactions) and is synthetically more accessible.

The primary challenge in this synthesis is the high thermodynamic stability of the P=O bond. Effective reduction requires a potent oxophilic reagent capable of overcoming this stability. While various reducing agents exist, silanes, and particularly trichlorosilane, have emerged as one of the most effective and chemoselective options for this transformation.[1][2] The reaction is typically performed under inert conditions at elevated temperatures to ensure complete conversion.[3]

Why Trichlorosilane?

-

High Oxophilicity: The silicon atom in trichlorosilane has a strong affinity for oxygen, providing the thermodynamic driving force for the reaction.

-

Efficacy: It reliably reduces a wide range of tertiary phosphine oxides to their corresponding phosphines.[4][5]

-

Byproduct Formation: The reaction generates siloxanes, which are generally straightforward to separate from the desired phosphine product during aqueous work-up.

Mechanistic Insights

The reduction of a phosphine oxide with trichlorosilane is believed to proceed through the activation of the P=O bond. The Lewis acidic silicon atom coordinates to the Lewis basic oxygen of the phosphine oxide. This coordination polarizes the P=O bond, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by a hydride (H⁻) delivered from another molecule of trichlorosilane, or through a concerted process. The reaction ultimately results in the formation of the tertiary phosphine and stable silicon-oxygen byproducts like polysiloxanes.

While the precise mechanism can be complex, a generally accepted pathway involves the formation of a phosphonium intermediate. The process is catalyzed by the phosphine oxide itself, which acts as a Lewis base to activate the trichlorosilane.[6][7]

Caption: Experimental workflow for phosphine synthesis.

-

Reaction Setup : To a flame-dried 100 mL two-neck Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound oxide (1.40 g, 5.34 mmol).

-

Inert Atmosphere : Evacuate the flask and backfill with argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.

-

Solvent Addition : Add 18 mL of anhydrous toluene via syringe. Stir to create a suspension.

-

Reagent Addition : Add trichlorosilane (2.5 mL, 25 mmol) in one portion via syringe. Causality : A significant excess of trichlorosilane is used to ensure the reaction goes to completion. The addition is exothermic and may cause gas evolution; performing it under an inert atmosphere is critical. [3]5. Reaction : Heat the reaction mixture to 90 °C and maintain for 5 hours. The initial suspension should dissolve, resulting in a clear, colorless solution. Monitoring : The reaction progress can be monitored by taking small aliquots (under inert conditions) and analyzing them by ³¹P NMR. The signal for the starting phosphine oxide (approx. +21 ppm) should diminish and be replaced by the phosphine product signal (approx. -8 ppm). [8][9]6. Quenching : After 5 hours, cool the flask to 0 °C in an ice bath. While stirring vigorously, slowly and carefully add 8.0 mL of a 2 N aqueous sodium hydroxide solution. Causality : This step is highly exothermic and reactive as the excess trichlorosilane is quenched. [3]Slow, cooled addition is essential for safety and control.

-

Work-up : Allow the mixture to warm to room temperature and stir until all solids dissolve, which may take 30-90 minutes. [3]This results in two clear liquid phases.

-

Extraction : Transfer the mixture to a separatory funnel under an inert atmosphere if possible (or work quickly). Separate the layers. Extract the aqueous layer twice more with 20 mL portions of toluene.

-

Drying and Concentration : Combine the organic (toluene) layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude product.

Purification

The crude product, typically a thick oil, can be purified by bulb-to-bulb distillation under high vacuum (e.g., 115-135 °C at 0.02 mm Hg) to yield the pure this compound as a colorless oil, which may crystallize upon standing. [3]

Characterization Data

Proper characterization is essential to confirm the identity and purity of the final product.

| Technique | Starting Material (Oxide) | Final Product (Phosphine) |

| ³¹P NMR (CDCl₃) | ~ +21.0 ppm [8][10] | ~ -8.0 to -8.8 ppm [9] |

| ¹H NMR (CDCl₃) | δ ~ 7.6 (dd), ~ 6.9 (dd), ~ 3.8 (s) [8][10] | δ ~ 7.2-7.4 (m), ~ 6.8 (m), ~ 5.3 (d, P-H), ~ 3.7 (s) |

| Appearance | Colorless solid [8] | Colorless oil or crystalline solid [3] |

| Expected Yield | N/A | 50-60% (after purification) [3] |

Critical Safety & Handling

Trichlorosilane (HSiCl₃) is an extremely hazardous substance. All operations must be conducted in a well-ventilated chemical fume hood by trained personnel.

-

Reactivity : Reacts violently with water, moisture, alcohols, and bases to produce heat and flammable/corrosive gases (H₂, HCl). [11][12]It must be handled under a dry, inert atmosphere. [13][11]* Flammability : It is a flammable liquid and vapor. Keep away from all ignition sources. [11][12][14]Use non-sparking tools and ensure equipment is properly grounded. [13][11]* Corrosivity : Causes severe skin burns and eye damage. [14][15]* Toxicity : Toxic if inhaled. [14]* Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (neoprene or nitrile), chemical safety goggles, a face shield, and a flame-retardant lab coat at all times. [13][15]* Spill Management : In case of a small spill, absorb with dry sand or another inert absorbent. Do NOT use water. [12][15] Tertiary Phosphines : Many phosphines are air-sensitive and can be oxidized back to the phosphine oxide. Handle the final product under an inert atmosphere where possible.

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| Low or No Conversion | Insufficient heating; wet solvent/reagents; degraded trichlorosilane. | Ensure reaction temperature is maintained. Use freshly distilled/anhydrous solvents. Use a fresh bottle of trichlorosilane. |

| Reaction Stalls | Impurities in starting material. | Recrystallize the starting phosphine oxide before the reaction. |

| Difficult Purification | Formation of persistent siloxane emulsions during work-up. | Allow the biphasic mixture to stand for a longer period. Add a small amount of brine to help break the emulsion. |

| Low Yield After Purification | Product loss during distillation; air oxidation of the product. | Ensure a high-quality vacuum is achieved for distillation. Minimize exposure of the purified phosphine to air. |

References

-

Synthesis of bis-(4-methoxyphenyl)phosphine. PrepChem.com. [Link]

-

TRICHLOROSILANE, 99% - Safety & Handling. Gelest, Inc. [Link]

-

Facile Reduction of Phosphine Oxides by O-Silylated Hydrazide Supported Hydrosilanes. ACS Omega. [Link]

- Purification of tertiary phosphine oxides.

- Process for the purification of tertiary phosphine oxides.

-

Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane. ACS Catalysis. [Link]

-

Hazardous Substance Fact Sheet: Trichlorosilane. New Jersey Department of Health. [Link]

-

TRICHLOROSILANE HAZARD SUMMARY. New Jersey Department of Health. [Link]

-

Safety Data Sheet: Trichlorosilane. REC Silicon. [Link]

-

Why do silanes reduce electron-rich phosphine oxides faster than electron-poor phosphine oxides? Chemical Communications. [Link]

-

New Insights into the Mechanism of Reduction of Tertiary Phosphine Oxides by Means of Phenylsilane. Chemistry - A European Journal. [Link]

-

P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. Molecules. [Link]

-

Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions. [Link]

-

Figure S47 31P NMR spectra of tris(4-methoxyphenyl)phosphine oxide in CDCl3. ResearchGate. [Link]

-

Tris(4-methoxyphenyl)phosphine oxide. PubChem. [Link]

-

P-Chiral phosphine oxide catalysed reduction of prochiral ketimines using trichlorosilane. Tetrahedron Letters. [Link]

-

Tertiary phosphines: preparation. Royal Society of Chemistry Books. [Link]

-

Electronic Supplementary Information for Catalytic C–H Silylation of Secondary Phosphine Oxides. Royal Society of Chemistry. [Link]

-

Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry. [Link]

-

A Superior Method for the Reduction of Secondary Phosphine Oxides. Organic Letters. [Link]

-

Supplementary Information for Ruthenium Nanoparticles-Catalyzed H/D Exchange. Royal Society of Chemistry. [Link]

-

31P NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

31P NMR Chemical Shift of Phosphorous Compounds. University of Wisconsin-Madison. [Link]

-

Phosphorus-31 NMR Spectroscopy. Wiley-VCH. [Link]

-

Phosphine synthesis by reduction. Organic Chemistry Portal. [Link]

-

Triphenylphosphine oxide-catalyzed reduction reactions. ACS SciMeetings. [Link]

-

Electroreduction of Triphenylphosphine Oxide to Triphenylphosphine in the Presence of Chlorotrimethylsilane. The Journal of Organic Chemistry. [Link]

-

Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. Polymers. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Phosphine synthesis by reduction [organic-chemistry.org]

- 3. prepchem.com [prepchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. SciMeetings [scimeetings.acs.org]

- 8. This compound oxide synthesis - chemicalbook [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. chemicalbook.com [chemicalbook.com]

- 12. nj.gov [nj.gov]

- 13. gelest.com [gelest.com]

- 14. recsilicon.com [recsilicon.com]

- 15. nj.gov [nj.gov]

An In-depth Technical Guide to Bis(4-methoxyphenyl)phosphine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-methoxyphenyl)phosphine, a member of the organophosphine family, is a versatile compound with significant applications in synthetic chemistry, particularly as a ligand in transition metal catalysis. Its unique electronic and steric properties, derived from the presence of two electron-donating methoxy groups on the phenyl rings, make it an attractive component for fine-tuning the reactivity and selectivity of catalytic systems. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use and handling in a laboratory setting.

| Property | Value | Source |

| CAS Number | 84127-04-8 | [1] |

| Molecular Formula | C₁₄H₁₅O₂P | [1] |

| Molecular Weight | 246.24 g/mol | [1] |

| Melting Point | 36-40 °C | [1][2] |

| Predicted Boiling Point | 352.4 ± 42.0 °C | [1] |

| Predicted Flash Point | >110 °C | [1] |

| Appearance | Colorless thick oil which may crystallize | |

| Solubility | Information not readily available | |

| Density | Information not readily available |

Synthesis and Reactivity

The most common and well-documented method for the synthesis of this compound is the reduction of its corresponding phosphine oxide, this compound oxide. This transformation is typically achieved using a reducing agent such as trichlorosilane.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.

Materials:

-

This compound oxide

-

Toluene (anhydrous)

-

Trichlorosilane (HSiCl₃)

-

2 N Sodium hydroxide (NaOH) solution

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) (anhydrous)

-

Argon or Nitrogen gas (inert atmosphere)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a septum, suspend this compound oxide in anhydrous toluene under an inert atmosphere of argon or nitrogen.

-

Addition of Reducing Agent: While stirring, add trichlorosilane to the suspension at room temperature. The reaction is often exothermic, and gas evolution may be observed.

-

Reaction: Heat the reaction mixture to 90 °C and maintain this temperature for several hours (typically 5 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until the starting material is consumed.

-

Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add 2 N aqueous sodium hydroxide solution with vigorous stirring to quench the excess trichlorosilane. Caution: This quenching process is highly exothermic and should be performed with care.

-

Extraction: Allow the mixture to warm to room temperature and continue stirring until all solids dissolve, resulting in two clear liquid phases. Separate the organic layer. Extract the aqueous layer with toluene.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by distillation under high vacuum to yield the final product as a colorless, thick oil that may crystallize upon standing.

Reaction Mechanism Visualization

The reduction of a phosphine oxide with a silane is a well-established transformation in organophosphorus chemistry. The reaction proceeds through a series of steps involving the activation of the silane and subsequent deoxygenation of the phosphine oxide.

Caption: A simplified workflow for the synthesis of this compound.

Applications in Catalysis

Organophosphines are a cornerstone of modern catalysis, serving as crucial ligands that modulate the electronic and steric environment of a metal center, thereby influencing the catalyst's activity, selectivity, and stability. This compound, with its electron-rich nature, is a valuable ligand for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

While specific, high-yield examples for this compound in seminal cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions are not extensively documented in readily available literature, its structural motifs are present in more complex and highly effective ligand scaffolds. The principles of its coordinating ability can be extrapolated to understand its potential role in these transformations.

The Role of Phosphine Ligands in Palladium-Catalyzed Cross-Coupling

The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and similar reactions) or migratory insertion (for Heck reaction), and reductive elimination. The phosphine ligand plays a critical role in each of these steps.

Caption: The pivotal role of phosphine ligands (L) in a palladium catalytic cycle.

The electron-donating methoxy groups in this compound increase the electron density on the phosphorus atom. This, in turn, enhances the electron-donating ability of the phosphine ligand to the palladium center. An electron-rich palladium center is known to facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle, particularly with less reactive aryl chlorides.

Spectroscopic Characterization

Definitive spectroscopic data for this compound is not widely published, with much of the available information pertaining to its tris-substituted analog or its oxide. However, based on the structure and data for similar compounds, the following are the expected spectral characteristics:

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the methoxy-substituted phenyl rings, likely as complex multiplets in the aromatic region (approx. δ 6.8-7.5 ppm). A distinct singlet for the methoxy protons would be expected around δ 3.8 ppm. The P-H proton, if observable, would appear as a doublet due to coupling with the phosphorus atom.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon atoms directly attached to the phosphorus showing coupling (J-coupling). The methoxy carbon would appear as a singlet around δ 55 ppm.

-

³¹P NMR: The phosphorus-31 NMR spectrum is the most diagnostic tool for characterizing phosphines. For this compound, a single resonance would be expected. The chemical shift would be indicative of a secondary phosphine.

Safety and Handling

As with all organophosphorus compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

GHS Hazard Information (Predicted):

-

Pictograms: GHS07 (Exclamation Mark), GHS02 (Flame)[2]

-

Signal Word: Warning[2]

-

Hazard Statements:

-

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/ eye protection/ face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

It is highly recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a valuable organophosphorus compound with significant potential as a ligand in homogeneous catalysis. Its synthesis via the reduction of the corresponding phosphine oxide is a well-established procedure. While detailed reports on its application in specific named cross-coupling reactions are sparse, its electronic properties make it an interesting candidate for such transformations. Further research into its catalytic activity and the full characterization of its spectroscopic properties would be beneficial to the scientific community. As with all chemical reagents, proper safety precautions are paramount when handling this compound.

References

Sources

An In-depth Technical Guide to the Molecular Structure and Bonding of Bis(4-methoxyphenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

Foreword

Bis(4-methoxyphenyl)phosphine, a secondary phosphine, represents a class of organophosphorus compounds that are pivotal in contemporary chemical synthesis. While often overshadowed by its tertiary phosphine counterparts, the unique presence of a P-H bond imparts distinct reactivity and coordination properties, making it a valuable tool in catalysis, ligand design, and the synthesis of more complex phosphine derivatives. This guide provides a comprehensive exploration of the molecular structure and bonding of this compound, offering insights into its synthesis, electronic properties, and spectroscopic signature. In the absence of a definitive single-crystal X-ray diffraction study for this specific molecule, this guide will draw upon data from closely related structures and computational models to present a robust and scientifically grounded analysis.

Synthesis and Spectroscopic Characterization

The primary route to obtaining this compound involves the reduction of its corresponding phosphine oxide. This transformation is a common and effective method for the preparation of secondary phosphines.

Synthesis Protocol: Reduction of this compound Oxide

A well-established method for the synthesis of this compound is the reduction of this compound oxide using a silane reducing agent, such as trichlorosilane.[1]

Step-by-Step Methodology:

-

Reaction Setup: A solution or suspension of this compound oxide in an inert solvent, such as toluene, is prepared under an inert atmosphere (e.g., argon).

-

Addition of Reducing Agent: Trichlorosilane is added to the mixture. This addition often results in an exothermic reaction and gas evolution, leading to the complete dissolution of the phosphine oxide.

-

Heating: The reaction mixture is heated to drive the reduction to completion. A typical condition is heating at 90°C for several hours.

-

Workup: The reaction is carefully quenched by the slow addition of an aqueous base, such as sodium hydroxide, at a reduced temperature (e.g., 0°C) to manage the vigorous reaction.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with additional toluene. The combined organic extracts are dried and the solvent is removed under reduced pressure. The crude product can then be purified by distillation to yield this compound as a colorless oil that may crystallize upon standing.[1]

Experimental Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Spectroscopic Characterization of the Precursor: this compound Oxide

The precursor, this compound oxide, has been well-characterized spectroscopically. This data is crucial for confirming the identity and purity of the starting material.

| Spectroscopic Data for this compound Oxide | |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.01 (d, ¹JHP = 473 Hz, 1H), 7.60 (dd, J = 13.8, 8.2 Hz, 4H), 6.97 (dd, J = 7.8, 2.4 Hz, 4H), 3.83 (s, 6H) |

| ³¹P NMR (162 MHz, CDCl₃) | δ 21.0 |

Source: ChemicalBook, Synthesis of this compound oxide

The large one-bond phosphorus-hydrogen coupling constant (¹JHP) in the ¹H NMR spectrum is a characteristic feature of secondary phosphine oxides. The ³¹P NMR chemical shift at 21.0 ppm is also indicative of a pentavalent phosphorus center in this chemical environment.

Molecular Structure and Bonding

As a definitive crystal structure for this compound is not publicly available, its molecular geometry and bonding characteristics are inferred from the structures of related diarylphosphines and general principles of phosphorus chemistry.

Predicted Molecular Geometry

This compound is a secondary phosphine, with the general formula R₂PH. Like other phosphines, the phosphorus atom is at the apex of a trigonal pyramidal geometry. The three substituents (two 4-methoxyphenyl groups and one hydrogen atom) and a lone pair of electrons occupy the four positions around the central phosphorus atom.

Key geometric parameters are predicted as follows:

-

C-P-C Bond Angle: In tertiary phosphines, the C-P-C bond angles are typically in the range of 98-104°. For secondary phosphines, these angles are expected to be similar. The steric bulk of the 4-methoxyphenyl groups will influence this angle.

-

C-P-H Bond Angle: The C-P-H bond angle is also expected to be in the range of 90-100°.

-

P-C and P-H Bond Lengths: The phosphorus-carbon and phosphorus-hydrogen bond lengths are consistent with those observed in other diarylphosphines.

The overall shape of the molecule is influenced by the orientation of the two 4-methoxyphenyl groups relative to the P-H bond.

Conceptual Molecular Structure of this compound

Sources

A Spectroscopic Guide to Bis(4-methoxyphenyl)phosphine: Elucidating Structure and Purity

This technical guide provides a comprehensive overview of the spectroscopic characterization of bis(4-methoxyphenyl)phosphine, a key organophosphorus compound utilized in chemical synthesis and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques for the unambiguous identification and purity assessment of this compound.

Introduction: The Significance of this compound

This compound, a secondary phosphine, serves as a versatile precursor in the synthesis of a wide array of more complex organophosphorus compounds, including chiral ligands for asymmetric catalysis and functional materials with unique electronic properties. Its utility stems from the reactivity of the phosphorus-hydrogen (P-H) bond and the electronic influence of the two electron-donating methoxyphenyl groups. Accurate and thorough characterization of this starting material is paramount to ensure the success and reproducibility of subsequent chemical transformations. This guide provides the essential spectroscopic data and interpretive insights to confidently identify and utilize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Fingerprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound in solution. A combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.

Experimental Protocol: NMR Data Acquisition

A standardized approach to NMR sample preparation and data acquisition is crucial for obtaining high-quality, reproducible spectra.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or THF-d₈). The choice of solvent can slightly influence chemical shifts. Transfer the solution to a 5 mm NMR tube under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine.

-

Spectrometer Setup: Utilize a high-resolution NMR spectrometer. The spectrometer frequency for each nucleus will depend on the field strength of the magnet (e.g., for a 400 MHz ¹H spectrometer, the ³¹P frequency will be approximately 162 MHz).

-

Referencing: Chemical shifts for ¹H and ¹³C NMR are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS). For ³¹P NMR, an external standard of 85% phosphoric acid (H₃PO₄) is used, with its chemical shift set to 0 ppm.[1]

-

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is usually sufficient.

-

¹³C NMR: A proton-decoupled experiment (e.g., ¹³C{¹H}) is standard to simplify the spectrum to singlets for each unique carbon, unless coupling information is desired.

-

³¹P NMR: A proton-decoupled experiment (³¹P{¹H}) is often performed to yield a single sharp signal for the phosphorus atom. A proton-coupled spectrum can also be acquired to observe the large one-bond P-H coupling.

-

Caption: Workflow for NMR analysis of this compound.

¹H NMR Spectral Data

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aromatic (H ortho to P) | ~7.2 - 7.6 | Doublet of doublets | ³JHH ≈ 8-9, ³JPH ≈ 6-8 | The protons ortho to the phosphorus atom will show coupling to both the adjacent aromatic proton and the phosphorus atom. |

| Aromatic (H meta to P) | ~6.8 - 7.0 | Doublet | ³JHH ≈ 8-9 | These protons are coupled to the adjacent ortho protons. |

| P-H | ~4.5 - 5.5 | Doublet | ¹JPH ≈ 200 - 250 | This is a highly characteristic signal for secondary phosphines with a large one-bond coupling constant. The exact chemical shift can be solvent-dependent. |

| Methoxy (O-CH₃) | ~3.8 | Singlet | - | A singlet integrating to 6 protons. |

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for the aromatic and methoxy carbons. The carbon atoms of the phenyl rings will exhibit coupling to the phosphorus atom, which is a valuable tool for unambiguous assignment.

| Assignment | Expected Chemical Shift (δ, ppm) | Expected P-C Coupling (JPC, Hz) | Notes |

| Aromatic (C-P) | ~125 - 130 | ¹JPC ≈ 10 - 20 | The ipso-carbon directly attached to phosphorus will appear as a doublet with a relatively large one-bond coupling constant. |

| Aromatic (C ortho to P) | ~133 - 136 | ²JPC ≈ 15 - 25 | The ortho-carbons typically show a significant two-bond coupling to phosphorus. |

| Aromatic (C meta to P) | ~114 - 116 | ³JPC ≈ 5 - 10 | The meta-carbons exhibit a smaller three-bond coupling to phosphorus. |

| Aromatic (C para to P) | ~160 - 163 | ⁴JPC ≈ 0 - 3 | The para-carbon, bonded to the methoxy group, will have a small or unresolved four-bond coupling to phosphorus. |

| Methoxy (-OCH₃) | ~55 | ~0 | The methoxy carbon signal is typically a sharp singlet with no significant coupling to phosphorus. |

³¹P NMR Spectral Data

³¹P NMR is a highly sensitive and definitive technique for characterizing phosphorus-containing compounds.[4] For this compound, the ³¹P NMR spectrum provides direct information about the electronic environment of the phosphorus nucleus.

| Experiment Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes | | :--- | :--- | :--- | :--- | | Proton-Decoupled | -40 to -50 | Singlet | - | Secondary phosphines typically resonate in the upfield region of the ³¹P NMR spectrum. | | Proton-Coupled | -40 to -50 | Doublet | ¹JPH ≈ 200 - 250 | The observation of this large one-bond coupling confirms the presence of the P-H bond. |

The corresponding phosphine oxide, a common impurity or synthetic precursor, shows a significantly different chemical shift in the range of +20 to +30 ppm.[3] This makes ³¹P NMR an excellent tool for assessing the purity of this compound and monitoring its conversion.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and valuable technique for confirming the presence of key functional groups in this compound. The most diagnostic absorption is the P-H stretching vibration.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film between salt plates (NaCl or KBr) if it is an oil, or as a KBr pellet or a Nujol mull if it is a solid. Alternatively, a solution in a suitable solvent (e.g., CCl₄ or CS₂) can be used in a liquid cell.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the salt plates, KBr, or solvent should be acquired and subtracted from the sample spectrum.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |

| ~3060 - 3000 | Aromatic C-H stretch | Medium | |

| ~2960 - 2840 | Aliphatic C-H stretch (methoxy) | Medium | |

| ~2320 - 2280 | P-H stretch | Medium, Sharp | This is a highly characteristic and diagnostic peak for secondary phosphines. |

| ~1600, ~1500 | Aromatic C=C stretch | Strong | |

| ~1250 | Asymmetric C-O-C stretch (aryl ether) | Strong | |

| ~1030 | Symmetric C-O-C stretch (aryl ether) | Strong | |

| ~830 | para-disubstituted C-H out-of-plane bend | Strong |

graph "IR_Interpretation" { layout=dot; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];"Molecule" [label="this compound", shape=box, fillcolor="#E8F0FE"];

subgraph "cluster_Aromatic" { label="Aromatic System"; style=filled; color="#E6F4EA"; "Aro_CH" [label="~3030 cm⁻¹\n(C-H stretch)"]; "Aro_CC" [label="~1600, 1500 cm⁻¹\n(C=C stretch)"]; "Aro_OOP" [label="~830 cm⁻¹\n(p-subst. bend)"]; }

subgraph "cluster_Phosphine" { label="Phosphine Group"; style=filled; color="#FEF7E0"; "PH_stretch" [label="~2300 cm⁻¹\n(P-H stretch)", fontcolor="#EA4335"]; }

subgraph "cluster_Methoxy" { label="Methoxy Groups"; style=filled; color="#FCE8E6"; "Ali_CH" [label="~2900 cm⁻¹\n(C-H stretch)"]; "COC_stretch" [label="~1250, 1030 cm⁻¹\n(C-O stretch)"]; }

"Molecule" -> "Aro_CH"; "Molecule" -> "Aro_CC"; "Molecule" -> "Aro_OOP"; "Molecule" -> "PH_stretch"; "Molecule" -> "Ali_CH"; "Molecule" -> "COC_stretch"; }

Caption: Key IR vibrational modes for this compound.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this compound, often showing the protonated molecule [M+H]⁺. Electron ionization (EI) can also be used and will provide more extensive fragmentation information.

-

Mass Analyzer: A variety of mass analyzers can be used, such as time-of-flight (TOF) for high-resolution mass measurements or a quadrupole for routine analysis.

-

Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC) or gas chromatography (GC).

Expected Mass Spectral Data

-

Molecular Weight: The monoisotopic mass of this compound (C₁₄H₁₅O₂P) is 246.08 Da.

-

High-Resolution MS (HRMS): An exact mass measurement can confirm the elemental composition. For [M+H]⁺, the expected m/z would be approximately 247.0882.

-

-

Loss of the hydrogen atom from the phosphorus.

-

Cleavage of the P-C bonds, leading to fragments corresponding to the methoxyphenyl cation (m/z 107) and related species.

-

Loss of formaldehyde (CH₂O) or a methyl radical (CH₃) from the methoxy groups.

-

Synthesis and Purity Considerations

This compound is commonly synthesized by the reduction of its corresponding phosphine oxide.[5] A typical reducing agent is trichlorosilane.

Caption: Synthesis of this compound.

Given this synthetic route, the primary impurity to monitor for is the starting material, this compound oxide. As highlighted in the ³¹P NMR section, the significant difference in chemical shifts between the phosphine and its oxide makes ³¹P NMR the most effective technique for assessing the purity and completeness of the reduction reaction.

Conclusion

The spectroscopic characterization of this compound is a straightforward process when a multi-technique approach is employed. NMR spectroscopy provides the most detailed structural information, with ¹H, ¹³C, and ³¹P NMR each offering unique and complementary data. IR spectroscopy serves as a rapid method to confirm the presence of the key P-H functional group, and mass spectrometry confirms the molecular weight and elemental composition. Together, these techniques provide a robust analytical toolkit for any scientist working with this important chemical building block, ensuring both structural integrity and purity for downstream applications.

References

-

Paris, S. I. M., Petersen, J. L., Hey-Hawkins, E., & Jensen, M. P. (2006). Spectroscopic Characterization of Primary and Secondary Phosphine Ligation on ruthenium(II) Complexes. Inorganic Chemistry, 45(14), 5561–5567. [Link]

-

PrepChem. (n.d.). Synthesis of bis-(4-methoxyphenyl)phosphine. Retrieved from [Link]

-

PubChem. (n.d.). Tris(4-methoxyphenyl)phosphine oxide. Retrieved from [Link]

-

Wikipedia. (2023). Phosphorus-31 nuclear magnetic resonance. Retrieved from [Link]

-

NIST. (n.d.). Phosphine, tris(4-methoxyphenyl)-. Retrieved from [Link]

-

ResearchGate. (n.d.). 31P-{1H) nuclear magnetic resonance spectra of some complexes of tin(I1) and lead(I1) with chelating phosphinesa. Retrieved from [Link]

-

Kaiser, R. I., et al. (2015). A photoionization mass spectroscopic study on the formation of phosphanes in low temperature phosphine ices. Physical Chemistry Chemical Physics, 17(38), 25337-25344. [Link]

-

Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]

-

Ochsenfeld, C., et al. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Physical Chemistry Chemical Physics, 13(12), 5150-5158. [Link]

-

Weloe, T., et al. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. Journal of the American Society for Mass Spectrometry, 34(8), 1594-1603. [Link]

-

Cano, I., et al. (2017). Electronic Supplementary Information: Characterization of Secondary Phosphine Oxide Ligands on the Surface of Iridium Nanoparticles. Dalton Transactions. [Link]

-

National Center for Biotechnology Information. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. Retrieved from [Link]

-

Docta Complutense. (n.d.). Characterization of Secondary Phosphine Oxide Ligands on the Surface of Iridium Nanoparticles. Retrieved from [Link]

-

MDPI. (n.d.). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. Retrieved from [Link]

-

NMR Spectroscopy. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

National Institutes of Health. (2022). A visible-light activated secondary phosphine oxide ligand enabling Pd-catalyzed radical cross-couplings. Retrieved from [Link]

-

Frontiers. (n.d.). Computational Infrared Spectroscopy of 958 Phosphorus-Bearing Molecules. Retrieved from [Link]

-

ACS Publications. (n.d.). A Superior Method for the Reduction of Secondary Phosphine Oxides. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubMed. (2000). Gas chromatography-mass spectrometry determination of phosphine residues in stored products and processed foods. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, February 27). Coupling constant in 1H NMR with phosphorus. Retrieved from [Link]

-

YouTube. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass spectrometry. XXIV. A study of the reactions induced in triphenylphosphine, triphenylphosphine oxide, and related substances upon electron impact. Retrieved from [Link]

-

YouTube. (2020, December 12). IR spectroscopy of phosphine complexes...... Retrieved from [Link]

-

IDEALS. (n.d.). IR SPECTRA OF PHOSPHINE ICES. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared Analysis of Phosphorous Compounds. Retrieved from [Link]

-

Ereztech. (n.d.). Tris(2-methoxyphenyl)phosphine | P(o-anisyl)3 | C21H21O3P. Retrieved from [Link]

-

PubChem. (n.d.). Tris(2-methoxyphenyl)phosphine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of Bis(4-methoxyphenyl)phosphine in Common Organic Solvents

Abstract

Bis(4-methoxyphenyl)phosphine [(4-CH₃OC₆H₄)₂PH] is a secondary phosphine ligand of significant interest in synthetic and organometallic chemistry. Its efficacy in catalytic cycles and synthetic transformations is critically dependent on its behavior in solution, making a thorough understanding of its solubility essential for reaction design, optimization, and purification. This technical guide provides a comprehensive analysis of the solubility of this compound. In the absence of extensive published quantitative data, this document establishes a predictive framework based on the compound's physicochemical properties and the principles of intermolecular forces. Furthermore, it delivers a robust, step-by-step experimental protocol for researchers to accurately determine solubility in various organic solvents, emphasizing safe handling of this air-sensitive compound.

Physicochemical Profile of this compound

To understand the solubility of a compound, one must first analyze its molecular structure and inherent properties. This compound (CAS 84127-04-8) is a solid with a melting point of 36-40°C and a molecular weight of approximately 246.24 g/mol .[1][2] Its structure dictates its interactions with solvent molecules.

-

Core Structure: The molecule consists of a central phosphorus atom bonded to one hydrogen atom and two 4-methoxyphenyl (anisyl) groups.

-

Aromatic Rings: The two phenyl rings are large, planar, and nonpolar. They contribute significantly to the molecule's hydrophobic character and are capable of engaging in van der Waals forces and π-stacking interactions. This feature strongly suggests an affinity for nonpolar, aromatic solvents.

-

Methoxy Groups (-OCH₃): The ether groups introduce polarity and are potential hydrogen bond acceptors. However, their contribution is moderate and is somewhat offset by the large nonpolar rings.

-

Phosphine Group (>P-H): The phosphorus-hydrogen bond is weakly polar. The phosphorus atom possesses a lone pair of electrons, allowing it to act as a Lewis base or a weak hydrogen bond acceptor. Secondary phosphines like this are also susceptible to oxidation, a critical consideration for handling and storage.

Based on this structure, this compound can be classified as a predominantly nonpolar molecule with localized regions of moderate polarity.

Theoretical Principles and Predictive Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] A solute will dissolve best in a solvent that has a similar polarity and can engage in similar types of intermolecular forces.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Benzene): The large, nonpolar surface area of the two phenyl rings is the dominant feature of the molecule. Therefore, this compound is predicted to have high solubility in aromatic solvents like toluene and benzene, where dispersion forces and potential π-π interactions can be maximized. Its solubility in aliphatic nonpolar solvents like hexane is expected to be moderate to good.

-

Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate): These solvents possess a dipole moment but do not have O-H or N-H bonds. DCM and chloroform should be excellent solvents due to their ability to engage in dipole-dipole interactions and their capacity to dissolve large, moderately polar organic molecules. THF, being an ether, shares structural similarity with the methoxy groups of the solute, suggesting good solubility .

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are characterized by their ability to donate hydrogen bonds. The large hydrophobic bulk of the this compound molecule will dominate its interactions with these solvents. The energy required to break the strong hydrogen-bonding network of water or ethanol would not be compensated by the weak interactions with the solute. Therefore, the compound is predicted to be insoluble or very poorly soluble in water and sparingly soluble at best in lower alcohols like ethanol and methanol.

Predicted Solubility Summary

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene | High | Strong van der Waals and π-π interactions with phenyl rings. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Moderate | Dominated by van der Waals forces; lacks specific favorable interactions. |

| Halogenated | Dichloromethane, Chloroform | High | Favorable dipole-dipole interactions and overall compatibility. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Good | "Like dissolves like" principle applies to the methoxy groups. |

| Ketones | Acetone | Moderate | Polar nature of acetone may interact with polar parts of the molecule. |

| Esters | Ethyl Acetate | Moderate | Similar polarity profile to acetone. |

| Alcohols (Protic) | Ethanol, Methanol | Low / Sparingly Soluble | Strong solvent H-bonding network is not overcome by solute interactions. |

| Water (Protic) | H₂O | Insoluble | Predominantly hydrophobic character of the large organic structure. |

Experimental Protocol for Solubility Determination

This section provides a rigorous, field-proven methodology for determining the solubility of this compound. Given its sensitivity to air, all operations must be conducted under an inert atmosphere (e.g., nitrogen or argon).[4]

Safety Precautions

-

Hazard Profile: this compound is a flammable solid and causes skin, eye, and respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

-

Handling: All manipulations of the solid and its solutions should be performed in a fume hood. Use inert atmosphere techniques (e.g., a glovebox or Schlenk line) to prevent oxidation of the phosphine.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (anhydrous grade)

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps and PTFE-lined septa (e.g., 4 mL or 8 mL)

-

Gas-tight syringes

-

Magnetic stirrer and stir bars

-

Constant-temperature bath or block

-

Source of nitrogen or argon gas

-

Filtration apparatus (e.g., syringe filters, 0.22 µm PTFE)

Step-by-Step Procedure

This protocol determines solubility via the isothermal equilibrium method.[5][6]

-

Preparation:

-

Place a small magnetic stir bar into a series of pre-weighed vials.

-

Under an inert atmosphere, add an excess amount of this compound to each vial. The goal is to have undissolved solid remaining at equilibrium. An initial amount of ~50-100 mg is typically sufficient.

-

Record the precise mass of the phosphine added to each vial.

-

Cap the vials.

-

-

Solvent Addition:

-

Using a gas-tight syringe, add a precise volume (e.g., 2.00 mL) of the desired anhydrous solvent to each vial through the septum.

-

Record the volume of solvent added.

-

-

Equilibration:

-

Place the sealed vials in a constant-temperature bath (e.g., set to 25°C) on a magnetic stir plate.

-

Stir the mixtures vigorously for a sufficient period to ensure equilibrium is reached. For many organic systems, 24 hours is adequate, but 48-72 hours is recommended for confirmation. The solution should appear saturated, with visible solid remaining.

-

-

Sample Collection and Analysis:

-

Stop the stirring and allow the undissolved solid to settle for at least 2 hours within the constant-temperature bath.

-

Carefully draw a known volume of the clear supernatant (the saturated solution) into a gas-tight syringe fitted with a PTFE syringe filter. This step is critical to ensure no solid particulates are transferred.

-

Dispense the filtered, saturated solution into a pre-weighed, clean vial.

-

Record the exact mass of the transferred solution.

-

-

Solvent Evaporation and Mass Determination:

-

Carefully evaporate the solvent from the vial containing the filtered solution. This can be done under a gentle stream of nitrogen or by using a rotary evaporator.

-

Once the solvent is fully removed, weigh the vial containing the solid residue. The difference between this mass and the empty vial mass is the mass of this compound that was dissolved in the collected volume of the saturated solution.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant collected (L))

-

Alternatively, express solubility in molarity (mol/L) by dividing the mass of the residue by its molecular weight (246.24 g/mol ) before dividing by the volume.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

-

CP Lab Chemicals. This compound, min 95%, 100 mg. [Link]

-

ResearchGate. Estimating Solubility of Parathion in Organic Solvents. [Link]

-

LibreTexts Chemistry. Solubility Lab. [Link]

-

National Institutes of Health. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

-

ResearchGate. Poly(arylene ether)s Containing Phenylphosphine Oxide Groups. [Link]

-

University of the Philippines Diliman. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ResearchGate. The Experimental Determination of Solubilities. [Link]

-

ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

Sources

An In-depth Technical Guide to the Electronic and Steric Parameters of Bis(4-methoxyphenyl)phosphine

Abstract: Phosphine ligands are foundational to modern organometallic chemistry and catalysis. Their efficacy in transition metal-mediated reactions is profoundly influenced by their electronic and steric profiles. This technical guide provides a detailed examination of bis(4-methoxyphenyl)phosphine, a diarylphosphine ligand, focusing on the principles and methodologies used to quantify its key electronic and steric characteristics. We delve into the theoretical underpinnings of the Tolman Electronic Parameter (TEP) and the Tolman Cone Angle (θ), providing field-proven, step-by-step protocols for their experimental and computational determination. While specific experimental data for this compound is sparse in the literature, this guide leverages data from its close, well-documented analogue, tris(4-methoxyphenyl)phosphine, to illustrate these critical concepts and establish predictive insights into the behavior of the target ligand.

Introduction: The Role of Phosphine Ligands in Catalysis

Tertiary phosphines (PR₃) are a cornerstone class of ligands in coordination chemistry and homogeneous catalysis.[1] Their widespread use stems from their remarkable tunability; by systematically modifying the substituents (R) on the phosphorus atom, one can precisely modulate the electronic and steric environment at the metal center.[2] This control is paramount, as these properties directly govern the stability, activity, and selectivity of catalysts in critical industrial processes such as cross-coupling reactions, hydroformylation, and hydrogenation.[1][3]

The two primary characteristics that define a phosphine ligand's impact are its electronic properties (its ability to donate or withdraw electron density) and its steric properties (the physical space it occupies around the metal).[4] this compound, a diarylphosphine featuring electron-donating methoxy groups, serves as an important case study. The para-methoxy substituents are expected to render the phosphorus center electron-rich, enhancing its σ-donor capabilities, a desirable trait for promoting key steps in catalytic cycles like oxidative addition.[1] This guide will dissect the established frameworks for quantifying these properties, providing researchers with the foundational knowledge and practical methodologies to characterize this compound and related ligands.

Quantifying Electronic Effects: The Tolman Electronic Parameter (TEP)

The net electron-donating or -withdrawing ability of a phosphine ligand is most commonly quantified using the Tolman Electronic Parameter (TEP).[5] This parameter is not a direct measure of the phosphine itself, but rather an indirect measure of its influence on a standard metal complex.

The Principle of TEP Measurement

The TEP is determined experimentally by measuring the frequency of the A₁ symmetric C-O stretching vibration (ν(CO)) via infrared (IR) spectroscopy on a nickel tricarbonyl complex, [LNi(CO)₃], where L is the phosphine of interest.[6] The underlying principle, rooted in the Dewar-Chatt-Duncanson model, is as follows:

-

σ-Donation: The phosphine ligand (L) donates its lone pair of electrons to an empty d-orbital on the nickel center.

-

π-Backbonding: The electron-rich nickel center then engages in π-backbonding, donating electron density from its filled d-orbitals into the empty π* antibonding orbitals of the three carbonyl (CO) ligands.

-

Correlation: A more strongly electron-donating phosphine increases the electron density on the nickel atom. This enhanced electron density leads to stronger π-backbonding to the CO ligands. Increased population of the CO π* orbitals weakens the carbon-oxygen triple bond, resulting in a lower C-O stretching frequency (ν(CO)).[7]

Therefore, a lower TEP value (in cm⁻¹) corresponds to a more electron-donating (more basic) phosphine ligand.[5]

Electronic Profile of this compound

This compound contains two aryl groups substituted with para-methoxy (-OCH₃) groups. The methoxy group is a strong electron-donating group through resonance. This electronic enrichment is transmitted through the aromatic system to the phosphorus atom, increasing the electron density of its lone pair.

While the specific TEP for this compound is not widely reported, its close analogue, tris(4-methoxyphenyl)phosphine , has a TEP of 2063.9 cm⁻¹ . This is significantly lower than that of the parent triphenylphosphine (PPh₃, 2068.9 cm⁻¹), confirming the strong electron-donating influence of the methoxy groups. It is logical to infer that this compound would be a similarly strong electron-donating ligand, likely with a TEP value slightly higher (less donating) than the tris-substituted version due to the presence of a P-H bond instead of a third electron-rich aryl group.

Experimental Protocol for TEP Determination

The following protocol outlines the synthesis of the requisite nickel complex and its subsequent analysis. All operations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques, as tetracarbonylnickel is highly toxic and air-sensitive.

Materials:

-

Tetracarbonylnickel(0), Ni(CO)₄ (EXTREMELY TOXIC, handle with extreme caution in a certified fume hood)

-

This compound

-

Hexane or Pentane (anhydrous, deoxygenated)

-

Infrared Spectrometer

-

Gas-tight IR cell (e.g., CaF₂ plates)

Procedure:

-

Complex Formation: In a fume hood, inside a glovebox or using a Schlenk line, prepare a dilute solution of this compound (e.g., 0.1 mmol) in 10 mL of anhydrous hexane.

-

To this stirred solution, carefully add one molar equivalent of Ni(CO)₄ (0.1 mmol). Causality Note: Ni(CO)₄ is volatile and highly toxic. It readily undergoes ligand substitution, where one CO ligand is displaced by the stronger σ-donating phosphine ligand.

-

Allow the reaction to stir at room temperature for approximately 30 minutes. The reaction is typically rapid and proceeds with the evolution of carbon monoxide gas.

-

IR Sample Preparation: Without isolating the product, transfer the resulting solution of [ (p-MeOC₆H₄)₂PH ]Ni(CO)₃ directly into a gas-tight IR cell via a cannula or gas-tight syringe.

-

Data Acquisition: Immediately acquire the infrared spectrum of the solution. Record the frequency of the most intense, sharp absorption band in the 2150-2000 cm⁻¹ region. This corresponds to the A₁ symmetric C-O stretching mode.

-

Data Interpretation: The frequency (in cm⁻¹) of this peak is the Tolman Electronic Parameter for this compound.

Quantifying Steric Effects: The Tolman Cone Angle (θ)

The steric bulk of a phosphine ligand is a critical parameter that influences the coordination number of the metal complex, the accessibility of substrates to the catalytic center, and the rate of reductive elimination.[1] The most established metric for quantifying this steric hindrance is the Tolman Cone Angle (θ).[8]

The Concept of the Cone Angle

The Tolman cone angle is a geometric measure of the solid angle occupied by a ligand at a metal center.[8] It is defined as the apex angle of a cone that originates from the metal center (at a standardized M-P bond distance of 2.28 Å) and encompasses the outermost van der Waals radii of the ligand's substituents.[7] A larger cone angle signifies a bulkier ligand that occupies more of the metal's coordination sphere.[7]

Steric Profile of this compound

The steric bulk of this compound is determined by the two methoxyphenyl groups. While not as sterically demanding as ligands with bulky alkyl groups (e.g., tricyclohexylphosphine or tri-tert-butylphosphine), the aryl groups still impose significant steric influence.

Again, referencing the well-studied analogue, tris(4-methoxyphenyl)phosphine , which has a reported cone angle of 145° , we can estimate the steric profile. This value is identical to that of triphenylphosphine, indicating that the para-substituents do not significantly increase the overall steric cone. For this compound, the replacement of one methoxyphenyl group with a much smaller hydrogen atom would result in a significantly smaller cone angle than 145°.

Protocol for Cone Angle Determination (Computational Approach)

While originally determined using physical models, Tolman cone angles are now routinely and more accurately calculated using computational chemistry methods.[9][10] This approach allows for the analysis of the ligand's lowest energy conformation.[11]

Software:

-

A molecular modeling suite capable of Density Functional Theory (DFT) calculations (e.g., Gaussian, ORCA).

-

A visualization program (e.g., Avogadro, Chemcraft).

Procedure:

-

Structure Building: Construct a 3D model of the this compound ligand.

-

Conformational Search (Optional but Recommended): Perform a molecular mechanics (MM) based conformational search to identify the lowest-energy conformer of the ligand.[10] This is crucial as the orientation of the aryl rings significantly impacts the cone angle.

-

DFT Optimization: Using the lowest-energy conformer, perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Angle Measurement:

-

In the optimized structure, place a dummy atom representing the metal center at a distance of 2.28 Å from the phosphorus atom along the axis of the phosphorus lone pair (or along the P-H bond axis, extended outwards).

-

Identify the outermost hydrogen atoms on the periphery of the methoxyphenyl groups.

-

Measure the angles formed between the dummy atom (vertex), the phosphorus atom, and each of the outermost peripheral atoms.

-

The largest of these angles is doubled to give the cone angle, θ. For asymmetric ligands, an averaging method is often employed.[8]

-

Summary of Parameters and Synthesis

The precise experimental determination of the TEP and cone angle for this compound is an open area for investigation. However, based on established principles and data from analogous compounds, we can provide a reliable estimation.

| Parameter | Description | Value (Tris- Analogue) | Predicted Value (Bis- Compound) |

| Tolman Electronic Parameter (TEP) | Measures electron-donating ability; lower value = stronger donor. | 2063.9 cm⁻¹ | ~2065-2070 cm⁻¹ (Strong Donor) |

| Tolman Cone Angle (θ) | Measures steric bulk; larger value = bulkier ligand. | 145° | < 145° (Moderately Bulky) |

Synthesis of this compound

The ligand can be synthesized via the reduction of its corresponding phosphine oxide. The following protocol is adapted from established literature procedures.[12]

Materials:

-

This compound oxide

-

Trichlorosilane (HSiCl₃)

-

Toluene (anhydrous)

-

Sodium hydroxide (NaOH) solution (2 N)

-

Standard glassware for inert atmosphere chemistry

Procedure:

-

Setup: Charge a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar with this compound oxide (1.0 eq) and anhydrous toluene under an argon atmosphere.

-

Reduction: Add trichlorosilane (approx. 4-5 eq) to the suspension. The mixture will likely become a clear solution. Causality Note: Trichlorosilane is a powerful reducing agent for phosphine oxides.

-

Heat the reaction mixture to 90 °C and maintain for 5 hours.

-

Workup: Cool the solution to 0 °C in an ice bath. Slowly and carefully add 2 N aqueous NaOH solution with vigorous stirring to quench the excess silane. Caution: This quenching is exothermic.

-

Allow the mixture to warm to room temperature and stir until all solids dissolve, resulting in two clear liquid phases.

-

Extraction & Purification: Separate the organic (toluene) layer. Extract the aqueous layer with additional portions of toluene. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be further purified by distillation or crystallization to yield this compound as a colorless solid.[12]

Visualized Workflows

TEP Determination Workflow

Caption: Workflow for the experimental determination of the Tolman Electronic Parameter (TEP).

Cone Angle Computational Workflow

Caption: Workflow for the computational determination of the Tolman Cone Angle (θ).

Conclusion

The electronic and steric parameters of this compound define its potential as a ligand in catalysis. Its electron-rich nature, conferred by the para-methoxy substituents, makes it a strong σ-donor, capable of activating metal centers for key catalytic steps. While its steric profile is moderate, it is sufficient to influence the coordination environment and promote reactions like reductive elimination. The protocols and principles detailed in this guide provide a robust framework for researchers to experimentally and computationally characterize this and other novel phosphine ligands, enabling the rational design of next-generation catalysts for drug development and fine chemical synthesis.

References

-

Doyle, A. G., & Sigman, M. S. (2018). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 10(7), 742-747. Available at: [Link]

-

Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(41), 15036-15048. Available at: [Link]

-

Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Semantic Scholar. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of bis-(4-methoxyphenyl)phosphine. PrepChem.com. Available at: [Link]

-

Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. University of Barcelona. Available at: [Link]

-

Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Tolman electronic parameter. Wikipedia. Available at: [Link]

-

Lee, D., et al. (2002). Electronic and Steric Effects of Phosphine Ligand on the Polymerization of 1,3-Butadiene Using Co-Based Catalyst. Macromolecules, 35(18), 6874-6877. Available at: [Link]

-

Müller, T. E. (1996). Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base. ResearchGate. Available at: [Link]

-

Lee, D., et al. (2002). Electronic and Steric Effects of Phosphine Ligand on the Polymerization of 1,3-Butadiene Using Co-Based Catalyst. datapdf.com. Available at: [Link]

-

The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. University of Manchester Library. Available at: [Link]

-

LibreTexts Chemistry. (2023). Phosphines. LibreTexts. Available at: [Link]

-

Wikipedia. (n.d.). Tolman electronic parameter. Wikipedia. Available at: [Link]

-

Ashley, A. E., et al. (2022). Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. Chemical Science, 13(12), 3463-3472. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. RSC Publishing. Available at: [Link]

-

LibreTexts Chemistry. (2020). Phosphines. LibreTexts. Available at: [Link]

-

Thomas, C. M., et al. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions, 45(12), 5148-5157. Available at: [Link]

-

Thomas, C. M., et al. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions. Available at: [Link]

-

Gensch, T., et al. (2023). Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine. ChemRxiv. Available at: [Link]

-

IUCr. (2025). catena-Poly[[bis[tris(4-methoxyphenyl)phosphine-κP]silver(I)]-μ-thiocyanato-κ2N:S]. IUCr Journals. Available at: [Link]

-

Wikipedia. (n.d.). Ligand cone angle. Wikipedia. Available at: [Link]

-

Erdélyi, M., et al. (2016). Synthesis of two p-methoxyphenyl substituted phosphines. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(10), 1339-1342. Available at: [Link]

-

DBpedia. (n.d.). About: Tolman electronic parameter. DBpedia. Available at: [Link]

-

Cremer, D., et al. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Organic & Biomolecular Chemistry, 9(8), 2829-2840. Available at: [Link]

-

Müller, T. E. (1996). Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base. ResearchGate. Available at: [Link]

-

Organic Chemistry Data. (n.d.). 31P NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Royal Society of Chemistry. (2019). Supplementary Information for Computational assessment on the Tolman cone angles for P-ligands. RSC Publishing. Available at: [Link]

-

Cremer, D., & Kraka, E. (2017). The metal–ligand electronic parameter and the intrinsic strength of the metal–ligand bond. Dalton Transactions, 46(25), 8323-8338. Available at: [Link]

Sources

- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. datapdf.com [datapdf.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 9. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. diposit.ub.edu [diposit.ub.edu]

- 11. researchgate.net [researchgate.net]

- 12. prepchem.com [prepchem.com]

Topic: A Comparative Analysis: Bis(4-methoxyphenyl)phosphine versus Triphenylphosphine in Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed comparative analysis of bis(4-methoxyphenyl)phosphine and the ubiquitous triphenylphosphine. We move beyond a surface-level overview to dissect the critical nuances in electronic and steric properties that dictate their respective performances as ligands and reagents. This document is designed to furnish researchers, chemists, and drug development professionals with the field-proven insights necessary for rational ligand selection in catalysis and organic synthesis. We will explore the causal relationships between ligand structure and reactivity, present self-validating experimental workflows, and ground our claims in authoritative references.

Foundational Ligands: Deconstructing the Standard and its Electron-Rich Analogue

Triphenylphosphine (PPh₃) is arguably the most foundational tertiary phosphine ligand in synthetic chemistry. Its commercial availability, relative stability, and decades of characterization have cemented its role as a default, "go-to" ligand for a vast array of transformations, including the Wittig, Appel, and Mitsunobu reactions, and as a ligand in catalysis.[1] PPh₃ is a crystalline solid that is relatively stable in air, though it can be oxidized to triphenylphosphine oxide.[2][3] It is soluble in many non-polar organic solvents.[1][4]

However, the evolution of chemical synthesis demands a more sophisticated approach to catalyst and reagent design. The fine-tuning of reaction kinetics, yields, and selectivity often hinges on modulating the electronic and steric environment of a metal center or reactive intermediate. This has led to the development of a vast library of phosphine ligands with tailored properties.

This compound represents a strategic modification of the triphenylphosphine framework. While sharing a similar structural backbone, the substitution of two phenyl rings with electron-donating para-methoxy groups significantly alters the electronic character of the phosphorus atom. This guide will illuminate the profound impact of this seemingly subtle change.

Core Properties: A Head-to-Head Comparison

The fundamental differences in reactivity between these two phosphines are a direct consequence of their intrinsic chemical and physical properties. The introduction of para-methoxy groups in this compound enhances the electron density on the phosphorus atom, making it a more potent nucleophile and a stronger Lewis base compared to triphenylphosphine.

Table 1: Comparative Physicochemical Properties

| Property | Triphenylphosphine (PPh₃) | This compound |

| Formula | C₁₈H₁₅P | C₁₄H₁₅O₂P |

| Molecular Weight | 262.29 g/mol [3] | 246.24 g/mol |

| Appearance | White crystalline solid[1][2] | Colorless thick oil or crystalline solid[5] |

| Melting Point | 79-81 °C[3][4] | Not widely reported; crystallizes from oil[5] |

| Solubility | Soluble in non-polar organic solvents like benzene and ether[1][4] | Soluble in organic solvents like toluene[5] |

| Electronic Nature | Moderately electron-donating, benchmark standard[2] | Strongly electron-donating |

| Oxidation | Relatively air-stable, oxidizes slowly[2] | More susceptible to oxidation |

Electronic Effects: The Role of the Methoxy Group

The defining difference is electronic. The methoxy group (-OCH₃) is a powerful electron-donating group through resonance. By pushing electron density into the aromatic ring, it increases the electron density on the phosphorus atom. This has two major consequences:

-

Increased Nucleophilicity: A more electron-rich phosphorus atom is a stronger nucleophile, allowing it to react more readily with electrophiles.

-

Enhanced σ-Donation: When acting as a ligand for a transition metal, the increased electron density leads to stronger σ-donation from the phosphorus lone pair to the metal center.[6]

This enhanced electron-donating ability is a key tool for catalyst design. For instance, in many palladium-catalyzed cross-coupling reactions, the rate-determining step is the oxidative addition of an aryl halide to the Pd(0) center. A more electron-rich ligand on the palladium atom can accelerate this step, leading to more efficient catalysis.[7][8][9]

Steric Profile: The Tolman Cone Angle